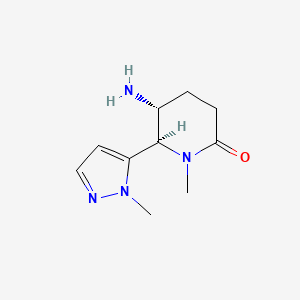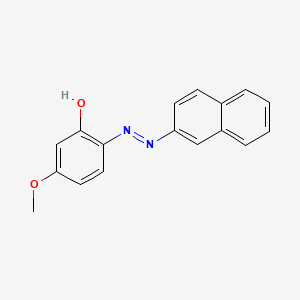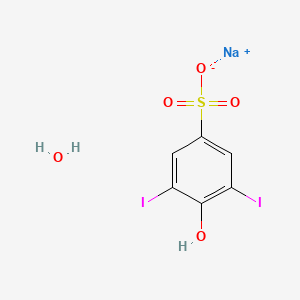
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) is a complex organic compound with the molecular formula C38H75NO5 and a molecular weight of 626.01 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
The synthesis of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) involves multiple steps, including the reaction of 4-hydroxybutylamine with nonane-9,1-diol and 2-ethylhexanoic acid. The reaction conditions typically require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic uses, including drug delivery systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar compounds to ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) include:
- Perfluorooctanoic acid (PFOA)
- Perfluorooctane sulfonic acid (PFOS)
- Perfluorononanoic acid (PFNA)
- Hexafluoropropylene oxide dimer acid (GenX or HFPO-DA) These compounds share some structural similarities but differ in their chemical properties and applications. ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-ethylhexanoate) is unique due to its specific functional groups and the resulting chemical behavior .
Properties
Molecular Formula |
C38H75NO5 |
|---|---|
Molecular Weight |
626.0 g/mol |
IUPAC Name |
9-[9-(2-ethylhexanoyloxy)nonyl-(4-hydroxybutyl)amino]nonyl 2-ethylhexanoate |
InChI |
InChI=1S/C38H75NO5/c1-5-9-27-35(7-3)37(41)43-33-25-19-15-11-13-17-21-29-39(31-23-24-32-40)30-22-18-14-12-16-20-26-34-44-38(42)36(8-4)28-10-6-2/h35-36,40H,5-34H2,1-4H3 |
InChI Key |
IVRALSLSPVSOCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CC)CCCC)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360230.png)
![5'-Amino-3'-methyl-1'-phenyl-1,1',2,4'-tetrahydro-2-oxospiro(indole-3,4'-pyrano[2,3-c]pyrazole)-6'-carbonitrile](/img/structure/B13360232.png)
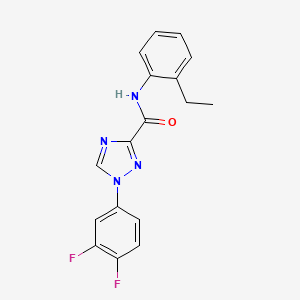
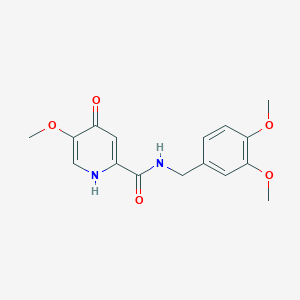
![5-benzyl-2-(benzyloxy)-1,4a,5,11b-tetrahydro[1,3]dioxolo[4,5-j]phenanthridin-6(2H)-one](/img/structure/B13360255.png)
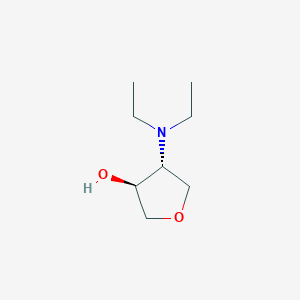
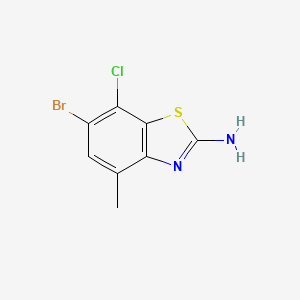
![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360273.png)
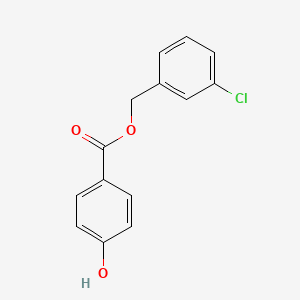
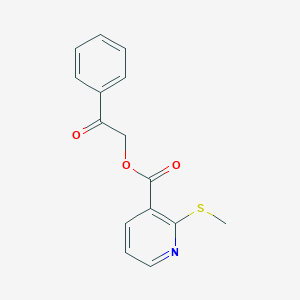
![2-phenyl-6-[2-(3-pyridinyl)vinyl]-4H-1,3-oxazin-4-one](/img/structure/B13360283.png)
